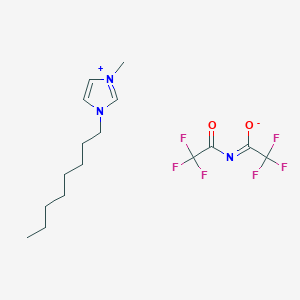

1-辛基-3-甲基咪唑鎓双(三氟甲基磺酰)酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid with the chemical formula C14H23F6N3O4S2 and a molecular weight of 475.471 . This compound is part of a class of ionic liquids known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances . These characteristics make it a valuable compound in various scientific and industrial applications.

科学研究应用

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research :

-

Chemistry

Solvent: Used as a green solvent in organic synthesis due to its low volatility and high thermal stability.

Catalysis: Acts as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

-

Biology

Enzyme Stabilization: Used to stabilize enzymes in biocatalysis, improving their activity and stability.

Cell Culture: Employed in cell culture media to enhance cell growth and viability.

-

Medicine

Drug Delivery: Investigated for use in drug delivery systems due to its ability to solubilize a wide range of pharmaceutical compounds.

Antimicrobial Activity: Exhibits antimicrobial properties, making it a potential candidate for use in antimicrobial formulations.

-

Industry

Electrolytes: Used in the production of electrolytes for batteries and supercapacitors, improving their performance and stability.

Separation Processes: Applied in separation processes such as liquid-liquid extraction and gas absorption.

作用机制

Target of Action

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide, also known as 1-Methyl-3-octyl-3-imidazolium Bis(2,2,2-trifluoroacetyl)amide, is a type of ionic liquid Similar ionic liquids have been used in the fabrication of lithium-ion batteries , suggesting that their targets could be the anode, cathode, and electrolyte within these batteries .

Mode of Action

It’s known that ionic liquids like this one can influence the solubility of gases . For instance, the solubility of alkane gases is less than the alkene gas in this ionic liquid . Its ability to solubilize CO2 is more when compared to 1-butyl-3-methylimidazolium dicyanamide .

Biochemical Pathways

Ionic liquids have been tested as solvents for the separation of aromatic and aliphatic hydrocarbons , indicating that they might interact with biochemical pathways related to these compounds.

Result of Action

Given its use in lithium-ion batteries , it can be inferred that it plays a role in the charge-discharge cycle of these batteries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of gases in this ionic liquid can vary with temperature . Furthermore, the compound’s storage temperature can impact its stability .

准备方法

The synthesis of 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps :

-

Formation of 1-Octyl-3-methylimidazolium Chloride

Reactants: 1-Methylimidazole and 1-Chlorooctane.

Conditions: The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.

Product: 1-Octyl-3-methylimidazolium chloride.

-

Anion Exchange to Form 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Reactants: 1-Octyl-3-methylimidazolium chloride and lithium bis((trifluoromethyl)sulfonyl)imide.

Conditions: The reaction mixture is stirred at room temperature in the presence of water or an organic solvent.

Product: 1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide is obtained after purification, typically by extraction and drying.

化学反应分析

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including :

-

Substitution Reactions

Reagents: Halides, alkylating agents.

Conditions: Typically carried out in organic solvents at elevated temperatures.

Products: Substituted imidazolium salts.

-

Oxidation and Reduction Reactions

Reagents: Common oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

Conditions: These reactions are usually performed under controlled temperatures and in the presence of catalysts.

Products: Oxidized or reduced forms of the imidazolium compound.

-

Complex Formation

Reagents: Metal salts.

Conditions: Reactions are carried out in solution, often at room temperature.

Products: Metal-imidazolium complexes.

相似化合物的比较

1-Octyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids :

-

1-Butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Shorter alkyl chain (butyl vs. octyl) results in different solubility and viscosity properties.

Applications: Similar applications in catalysis and electrochemistry, but with different performance characteristics.

-

1-Ethyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Even shorter alkyl chain (ethyl vs. octyl) affects its physical properties and solubility.

Applications: Used in similar applications but may offer different advantages in terms of reaction rates and selectivity.

-

1-Hexyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide

Differences: Intermediate alkyl chain length (hexyl vs. octyl) provides a balance between solubility and viscosity.

Applications: Employed in similar fields with varying degrees of efficiency and performance.

属性

IUPAC Name |

1-methyl-3-octylimidazol-1-ium;2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)ethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N2.C4HF6NO2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-3(6,7)1(12)11-2(13)4(8,9)10/h10-12H,3-9H2,1-2H3;(H,11,12,13)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSQGRULPHJNSE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1)C.C(=NC(=O)C(F)(F)F)(C(F)(F)F)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2451213.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)

![N-[(4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2451220.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2451222.png)

![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[3-(trifluoromethyl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451225.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2451227.png)

![1,3-dimethyl-8-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2451228.png)

![Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate](/img/structure/B2451229.png)

![(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate](/img/structure/B2451232.png)